molecular formula C11H22N2O2 B13234031 Piperidin-2-ylmethyl diethylcarbamate

Piperidin-2-ylmethyl diethylcarbamate

Cat. No.: B13234031
M. Wt: 214.30 g/mol
InChI Key: MAXSIEUAVJCGCR-UHFFFAOYSA-N
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Description

Piperidin-2-ylmethyl diethylcarbamate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .

Chemical Reactions Analysis

Types of Reactions

Piperidin-2-ylmethyl diethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted piperidines .

Scientific Research Applications

Piperidin-2-ylmethyl diethylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of piperidin-2-ylmethyl diethylcarbamate involves its interaction with specific molecular targets. For instance, piperidine derivatives can act on neurotransmitter receptors, enzymes, and ion channels, modulating their activity and leading to therapeutic effects . The exact pathways and molecular targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to piperidin-2-ylmethyl diethylcarbamate include other piperidine derivatives such as:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct biological activities and synthetic versatility. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .

Biological Activity

Piperidin-2-ylmethyl diethylcarbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, supported by data tables, relevant case studies, and comprehensive research findings.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by its unique structure, which includes a piperidine ring substituted with a diethylcarbamate group. The chemical formula is C12H19N2O2C_{12}H_{19}N_{2}O_{2}, indicating the presence of nitrogen and oxygen functionalities that are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Neurotransmitter Receptors : Piperidine derivatives often modulate neurotransmitter systems, potentially affecting mood and cognitive functions.
  • Enzymatic Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases like Alzheimer's disease .
  • Cell Cycle Modulation : Some studies suggest that derivatives can induce apoptosis and cell cycle arrest in cancer cells, demonstrating their potential as anticancer agents .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. Research indicates that it exhibits:

  • Broad-spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Mechanism : The antimicrobial action is likely due to membrane disruption and inhibition of cell wall synthesis.
Pathogen TypeActivity Level
Gram-positiveModerate to High
Gram-negativeModerate
FungiLimited

Anticancer Potential

Studies have demonstrated that piperidine derivatives can induce apoptosis in cancer cells. For instance, research on related compounds has shown:

  • Induction of Apoptosis : Compounds similar to this compound have been observed to trigger programmed cell death in various cancer cell lines.
  • Cell Cycle Arrest : Evidence suggests that these compounds can halt the cell cycle at specific checkpoints, particularly in the S-phase .
Cancer Cell LineIC50 (µM)Mechanism of Action
HeLa0.5Apoptosis induction
MCF70.8Cell cycle arrest
A3751.0Membrane disruption

Case Studies

  • Antimicrobial Assessment : A study evaluated the antibacterial efficacy of piperidine derivatives against strains like E. coli and S. aureus. Results indicated significant inhibition zones, suggesting effective antimicrobial properties.
  • Cancer Research : In vitro studies on human cancer cell lines demonstrated that this compound induced apoptosis via mitochondrial pathways, highlighting its potential as a therapeutic agent for cancer treatment.

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

piperidin-2-ylmethyl N,N-diethylcarbamate

InChI

InChI=1S/C11H22N2O2/c1-3-13(4-2)11(14)15-9-10-7-5-6-8-12-10/h10,12H,3-9H2,1-2H3

InChI Key

MAXSIEUAVJCGCR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OCC1CCCCN1

Origin of Product

United States

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